molecular formula C6H6NiO3S B8180242 Benzenesulfonic acid nickel salt

Benzenesulfonic acid nickel salt

Cat. No.: B8180242
M. Wt: 216.87 g/mol
InChI Key: KRCJFQXGRXFIII-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide to form benzenesulfonic acid .

To prepare benzenesulfonic acid nickel (II) salt, nickel hydroxide or nickel sulfate is added to an aqueous solution of benzenesulfonic acid. The mixture is then crystallized to obtain the desired compound .

Industrial Production Methods

Industrial production of benzenesulfonic acid involves continuous sulfonation with oleum or a continuous extraction process . The resulting benzenesulfonic acid is then reacted with nickel salts to produce benzenesulfonic acid nickel (II) salt.

Mechanism of Action

The mechanism of action of benzenesulfonic acid nickel (II) salt involves its ability to act as a catalyst in various chemical reactions. The nickel ion in the compound can coordinate with other molecules, facilitating electron transfer and promoting reaction pathways . This coordination ability makes it effective in catalyzing oxidation-reduction reactions and other chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid nickel (II) salt is unique due to its combination of benzenesulfonic acid and nickel, which imparts specific catalytic properties not found in other sulfonic acids. Its solubility in water and limited solubility in organic solvents also distinguish it from other similar compounds .

Biological Activity

Benzenesulfonic acid nickel salt, a compound formed from the reaction of nickel salts with benzenesulfonic acid, has garnered attention for its potential biological activities. This article reviews the biological effects, mechanisms, and applications of this compound, drawing from various studies and research findings.

Overview of this compound

This compound is primarily utilized in electroplating and as an additive in various chemical processes. Its structure allows it to interact with biological systems, leading to a range of biological activities that have been explored in recent research.

1. Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, certain compounds showed effective inhibition against bacteria such as E. coli and S. aureus. For instance, compound 4d demonstrated a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while compound 4h had an MIC of 6.63 mg/mL against S. aureus .

CompoundTarget OrganismMIC (mg/mL)
4dE. coli6.72
4hS. aureus6.63
4aP. aeruginosa6.67
4eC. albicans6.63

2. Anti-inflammatory Activity

This compound has shown promise in anti-inflammatory applications. In vivo studies demonstrated that certain derivatives could significantly reduce carrageenan-induced paw edema in rats, with reductions noted at 94.69% after three hours . This suggests potential therapeutic uses in treating inflammatory conditions.

3. Antioxidant Properties

The antioxidant capacity of benzenesulfonamide derivatives has also been investigated, with findings indicating that some compounds exhibit comparable activity to well-known antioxidants like Vitamin C . The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with cellular membranes or specific proteins, leading to altered cellular functions.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, these compounds can reduce oxidative stress and inflammation.
  • Inhibition of Enzymatic Activity : Certain derivatives may inhibit enzymes critical for microbial survival or inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of benzenesulfonamide derivatives revealed significant activity against various pathogens. The research highlighted the importance of structural modifications in enhancing activity and suggested further exploration into their use as therapeutic agents.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of these compounds in animal models showed promising results in reducing inflammation markers, indicating their potential use in developing new anti-inflammatory drugs.

Properties

IUPAC Name

benzenesulfonic acid;nickel
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S.Ni/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9);
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCJFQXGRXFIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)O.[Ni]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NiO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39819-65-3
Record name Benzenesulfonic acid, nickel(2+) salt (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39819-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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